1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
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Description
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C15H22BF3N2O3 and its molecular weight is 346.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the formation of the pyrazole ring, followed by the introduction of the tetrahydro-2H-pyran-2-yl and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups, and finally the trifluoromethyl group.
Starting Materials
4-chlorobutanal, hydrazine hydrate, ethyl acetoacetate, boron trifluoride diethyl etherate, tetrahydro-2H-pyran, 2,2,6,6-tetramethyl-1,3,2-dioxaborinane, trifluoroacetic acid, sodium hydride, 1,3-dibromopropane
Reaction
Step 1: Condensation of 4-chlorobutanal with hydrazine hydrate to form 4-chlorobut-2-enal hydrazone, Step 2: Cyclization of 4-chlorobut-2-enal hydrazone with ethyl acetoacetate in the presence of boron trifluoride diethyl etherate to form 1-phenyl-3-methyl-5-pyrazolone, Step 3: Protection of the ketone group in 1-phenyl-3-methyl-5-pyrazolone with tetrahydro-2H-pyran in the presence of trifluoroacetic acid to form 1-(Tetrahydro-2H-pyran-2-yl)-3-methyl-5-pyrazolone, Step 4: Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group to 1-(Tetrahydro-2H-pyran-2-yl)-3-methyl-5-pyrazolone in the presence of sodium hydride and 2,2,6,6-tetramethyl-1,3,2-dioxaborinane to form 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-5-pyrazolone, Step 5: Introduction of the trifluoromethyl group to 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-5-pyrazolone using 1,3-dibromopropane and sodium hydride to form 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
properties
IUPAC Name |
1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BF3N2O3/c1-13(2)14(3,4)24-16(23-13)10-9-21(11-7-5-6-8-22-11)20-12(10)15(17,18)19/h9,11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBAYYSYWFRUDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(F)(F)F)C3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BF3N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole |
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